molecular formula C9H6N2O B11917563 5H-Pyrrolo[3,4-f]benzoxazole CAS No. 27666-39-3

5H-Pyrrolo[3,4-f]benzoxazole

Cat. No.: B11917563
CAS No.: 27666-39-3
M. Wt: 158.16 g/mol
InChI Key: SYMWRHJOEIJOAF-UHFFFAOYSA-N
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Description

5H-Pyrrolo[3,4-f]benzoxazole is a fused heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. It combines a benzoxazole scaffold, a privileged structure in drug discovery, with a pyrrolo ring system. Researchers investigate such complex heterocycles for their potential as core structures in developing novel biologically active molecules. Based on studies of related compounds, this structural framework may be of value in programs targeting antimicrobial or anticancer agents . As a supplier, we provide this chemical in high purity to support your innovative research and development efforts. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27666-39-3

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

5H-pyrrolo[3,4-f][1,3]benzoxazole

InChI

InChI=1S/C9H6N2O/c1-6-3-10-4-7(6)2-9-8(1)11-5-12-9/h1-2,4-5H,3H2

InChI Key

SYMWRHJOEIJOAF-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=C(C=C2C=N1)OC=N3

Origin of Product

United States

Synthetic Methodologies for Pyrrolo Fused Benzoxazole Scaffolds

Retrosynthetic Analysis of the 5H-Pyrrolo[3,4-f]benzoxazole Framework

A retrosynthetic analysis of the target this compound framework suggests several plausible synthetic routes. The primary disconnections involve the bonds forming the pyrrole (B145914) ring, leading to a functionalized benzoxazole (B165842) precursor.

Route A: This common approach involves the initial formation of a substituted benzoxazole ring, followed by the annulation of the pyrrole ring. A key disconnection of the C-N and C-C bonds of the pyrrole ring points to a diamino-functionalized benzoxazole or a benzoxazole bearing an amino group and a suitable electrophilic or nucleophilic side chain. For instance, a 4-amino-5-(carbonylmethyl)benzoxazole could undergo intramolecular cyclization. The most strategically sound precursor is a 4,5-disubstituted benzoxazole, which can be traced back to a 2,4,5-trisubstituted aniline. A crucial starting material for this pathway would be a 2,5-diamino-4-hydroxyaniline derivative or a related isomer that allows for the sequential construction of the heterocyclic rings.

Route B: An alternative strategy begins with a pre-formed pyrrole ring, onto which the benzoxazole ring is fused. This approach is generally less common for this specific isomer. It would necessitate a pyrrole with vicinal amino and hydroxyl groups (or their synthetic equivalents) at the 3- and 4-positions, which would then be cyclized with a one-carbon synthon to form the oxazole (B20620) moiety.

Foundational Approaches to Benzoxazole Ring Construction

The synthesis of the benzoxazole nucleus is a well-established field, with numerous methods developed over the years. These range from classical acid-catalyzed condensations to modern metal-mediated and sustainable protocols. core.ac.ukresearchgate.net

Condensation and Cyclodehydration Reactions Involving 2-Aminophenols and Carbonyl Compounds

The most traditional and widely employed method for benzoxazole synthesis is the condensation of a 2-aminophenol (B121084) with a carbonyl compound, followed by cyclodehydration. nih.govresearchgate.net This reaction can utilize various carbonyl-containing starting materials, including carboxylic acids, aldehydes, acyl chlorides, and esters. nih.govresearchgate.net

Polyphosphoric acid (PPA) is a frequently used reagent that serves as both a catalyst and a dehydrating agent, typically requiring elevated temperatures. For example, 2,4-diaminophenol (B1205310) reacts with p-tert-butyl benzoic acid in PPA to yield 5-amino-2-(4-tert-butyl-phenyl)-benzoxazole. ijpbs.com Similarly, reacting 2-aminophenol derivatives with various benzoic acids in PPA is a common strategy. ijpbs.comd-nb.info

Aldehydes also serve as effective partners in condensation reactions. The reaction of 2-aminophenols with aldehydes can be promoted by a range of catalysts, including Brønsted acidic ionic liquids which offer a green and recyclable option under solvent-free conditions. acs.org Other catalysts like samarium triflate in aqueous media organic-chemistry.org and silica-supported ferric chloride have also been reported. ijpbs.com

Reactant 1 (Aminophenol)Reactant 2 (Carbonyl)Catalyst/ConditionsProductRef
2,4-Diaminophenolp-tert-Butyl benzoic acidPPA5-Amino-2-(4-tert-butyl-phenyl)-benzoxazole ijpbs.com
2-AminophenolBenzaldehydeBrønsted Acidic Ionic Liquid Gel, 130 °C, Solvent-free2-Phenylbenzoxazole acs.org
2-AminophenolBenzaldehydeSamarium triflate, Water2-Arylbenzoxazoles organic-chemistry.org
2-AminophenolPhenyl methanolRuthenium Complex (Acceptorless Dehydrogenative Coupling)2-Phenylbenzo[d]oxazole ijpbs.com
o-AminophenolIsocyanidesPalladium catalyst, Dioxane2-Aminobenzoxazoles ijpbs.com
2-AminophenolBenzaldehydeImidazolium chlorozincate (II) ionic liquid on Fe3O4, Ultrasound, 70 °C2-Phenylbenzoxazole nih.gov

Metal-Catalyzed Annulation and Cyclization Strategies

Modern synthetic chemistry has introduced a variety of metal-catalyzed reactions for the formation of the benzoxazole ring, often proceeding under milder conditions than classical condensations. These methods include intramolecular C-O coupling and C-H activation/arylation.

Ruthenium-catalyzed acceptorless dehydrogenative coupling (ADC) allows for the reaction of 2-aminophenols with primary alcohols, such as phenyl methanol, to form 2-phenylbenzoxazole. ijpbs.com Copper catalysts have been used to achieve cyclization in sealed-tube reactions at high temperatures. ijpbs.com Palladium-catalyzed reactions are also prevalent, for instance, in the reaction between o-aminophenol and isocyanides to furnish 2-aminobenzoxazoles. ijpbs.com Furthermore, copper(II) ferrite (B1171679) nanoparticles have been developed as a recyclable catalyst for the synthesis of benzoxazoles from N-(2-halophenyl)benzamides. organic-chemistry.org

Electrochemical and Sustainable Synthetic Protocols

In line with the principles of green chemistry, several sustainable methods for benzoxazole synthesis have been developed. These protocols aim to reduce waste, avoid harsh reagents, and minimize energy consumption.

Ultrasound irradiation has been shown to be an effective green tool. For instance, the condensation of 2-aminophenols and aldehydes can be carried out under solvent-free sonication using a magnetically separable and reusable ionic liquid catalyst supported on iron oxide nanoparticles. nih.gov This method boasts short reaction times (30 minutes) and yields up to 90%. nih.gov

Microwave-assisted synthesis is another popular green approach. The use of a polystyrene-supported triphenylphosphine (B44618) resin (PS-PPh3) combined with microwave heating facilitates the rapid and efficient synthesis of benzoxazoles from carboxylic acids and 2-aminophenols in high yields and purities. researchgate.net Electrochemical synthesis represents another frontier, where 2-aryl benzoxazoles can be obtained via an electrochemical pathway by supplying a constant current, avoiding bulk chemical oxidants. ijpbs.com

Rearrangement Reactions in Benzoxazole Synthesis

While less common, rearrangement reactions provide unique entry points to the benzoxazole scaffold. One reported example involves the reaction of benzoylthioureas with diacetoxyiodobenzene (B1259982) (DIB). Instead of the expected benzothiazoles, a rearrangement occurs to produce benzoxazole products. ijpbs.com Another pathway involves the reaction of o-hydroxy aryl ketones with azido (B1232118) complexes. The reaction proceeds through a nitrilium ion intermediate, which undergoes rearrangement via aryl migration to form the benzoxazole ring. ijpbs.com

Strategies for Pyrrole Ring Formation and Fusion within Fused Heterocyclic Systems

Once the benzoxazole core is established with appropriate functionalization (e.g., an amino group), the subsequent fusion of the pyrrole ring is the final key step. Several classical pyrrole syntheses can be adapted for this purpose.

The Paal-Knorr synthesis is a powerful method for constructing pyrrole rings by reacting a primary amine with a 1,4-dicarbonyl compound. wikipedia.orgalfa-chemistry.com In the context of this compound, a 4-aminobenzoxazole derivative would serve as the primary amine. The reaction is typically catalyzed by protic or Lewis acids. wikipedia.orgalfa-chemistry.com Green variations of the Paal-Knorr reaction have been developed, including catalyst- and solvent-free methods that proceed by simply stirring the reactants at room temperature, as well as mechanochemical approaches using ball-milling, sometimes with a solid acid catalyst like citric acid. beilstein-journals.orgrsc.org

The Hantzsch pyrrole synthesis offers another route, involving the reaction of an α-haloketone with a β-enamino-ester. beilstein-journals.org A variation suitable for this fused system would require an appropriately substituted aminobenzoxazole to act as the enamine component.

A further strategy involves the intramolecular cyclization of a benzoxazole bearing a suitable side chain. For example, a 4-amino-5-(haloacetyl)benzoxazole could undergo an intramolecular condensation to form the pyrrole ring, or a 4-(tosylamino)-5-(2-hydroxyethyl)benzoxazole could be cyclized under dehydrating conditions. The specific strategy depends heavily on the substituents installed on the benzoxazole precursor during the initial synthetic stages.

Intramolecular Cyclization Pathways for Pyrrole Scaffolds

Intramolecular cyclization is a key strategy for forming fused heterocyclic systems, including those containing a pyrrole ring. This approach involves a precursor molecule that contains all the necessary atoms for the final ring system, which then undergoes a ring-closing reaction.

One common method involves the cyclization of appropriately substituted pyrrole derivatives. For instance, an acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals has been developed for the synthesis of substituted pyrrolo[2,3-c]pyridine-7-ones, a related scaffold. enamine.net This method is notable for its scalability, allowing for production at the 1.5-mole scale without a decrease in yield. enamine.net

Another example is the photostimulated C-O cyclization of anions derived from 2-pyrrole carboxamides. This reaction proceeds in good to excellent yields (41–100%) in solvents like DMSO and liquid ammonia. conicet.gov.ar The necessary pyrrole carboxamide precursors are synthesized through an amidation reaction between 2-haloanilines and 2-carboxylic acid of pyrrole. conicet.gov.ar

The following table summarizes representative intramolecular cyclization reactions for the synthesis of pyrrole-fused systems:

Starting MaterialReagents and ConditionsProductYield (%)Reference
2-Pyrrolecarboxylic acid amidoacetalsAcid-promotedSubstituted pyrrolo[2,3-c]pyridine-7-onesNot specified enamine.net
N-(2-iodophenyl)-1H-pyrrole-2-carboxamidet-BuOK, photostimulation2-(1H-pyrrol-2-yl)benzo[d]oxazole73-100 conicet.gov.ar

Multi-Component Reaction (MCR) Approaches to Polyheterocycles, Including Pyrrolo-Containing Systems

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. mdpi.comresearchgate.net This approach is particularly valuable for the synthesis of polyheterocyclic systems due to its high atom economy and the ability to generate molecular diversity. mdpi.comresearchgate.net

Another example is a four-component synthesis of pyrrolo[3,4-b]pyridin-5-ones, which begins with the formation of a 5-aminooxazole from an aldehyde, an amine, and an α-isocyanoacetamide. acs.org This intermediate then reacts with an α,β-unsaturated acyl chloride in a domino sequence of acylation, intramolecular Diels-Alder reaction, and retro-Michael cycloreversion to yield the final product. acs.org The use of ammonium (B1175870) chloride has been shown to significantly accelerate the initial oxazole formation. acs.org

The following table provides examples of MCRs used to synthesize pyrrolo-containing polyheterocycles:

Reaction TypeReactantsCatalyst/ConditionsProductOverall Yield (%)Reference
Ugi-Zhu 3CRAldehydes, amines, isocyanidesYtterbium triflate, toluene, microwavePyrrolo[3,4-b]pyridin-5-ones20-92 mdpi.com
Four-component reactionAldehyde, amine, α-isocyanoacetamide, α,β-unsaturated acyl chlorideAmmonium chloride (for oxazole formation)Pyrrolo[3,4-b]pyridin-5-oneNot specified acs.org

Annulation and Ring-Closing Methodologies for Fused Pyrrole Derivatives

Annulation, the process of building a new ring onto an existing one, is a fundamental strategy in the synthesis of fused heterocyclic compounds. wikipedia.org Ring-closing metathesis (RCM) is a powerful annulation technique that has been applied to the synthesis of N-sulfonyl- and N-acylpyrroles from diallylamines. organic-chemistry.org The reaction is catalyzed by a ruthenium Grubbs catalyst and a copper catalyst, proceeding via olefin RCM followed by in situ oxidative aromatization. organic-chemistry.org

Copper-catalyzed annulation of alkyne-tethered enaminones provides another route to 2,3-ring fused pyrroles. acs.org This 5-exo-dig cyclization/olefin migration reaction is atom-economical and utilizes a simple, ligand-free copper catalyst under mild conditions, delivering the products in good to excellent yields (59–99%). acs.org

The following table summarizes these annulation and ring-closing methodologies:

Starting MaterialReagents and ConditionsProductYield (%)Reference
DiallylaminesGrubbs catalyst, copper catalyst, O2N-Sulfonyl- and N-acylpyrrolesNot specified organic-chemistry.org
Alkyne-tethered enaminonesCopper catalyst2,3-Ring fused pyrroles59-99 acs.org

Advanced Synthetic Routes for this compound and its Functionalized Derivatives

The synthesis of the specific this compound core and its derivatives requires specialized and advanced synthetic strategies that allow for precise control over the molecular architecture.

Stepwise Assembly Protocols for Complex Polyheterocyclic Systems

Stepwise assembly provides a controlled and often necessary approach for constructing complex polyheterocyclic systems. This method involves the sequential formation of the individual rings of the target molecule. For instance, the synthesis of benzoxazole-pyrrolo[2,1-c] mdpi.comnih.govbenzodiazepine conjugates, which share structural similarities with the target compound, has been achieved through a multi-step process. nih.gov This involved preparing benzothiazole (B30560) and benzoxazole linked pyrrolobenzodiazepine conjugates with different alkane or alkylamide spacers. nih.gov

One-Pot Reaction Sequences for Enhanced Synthetic Efficiency

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. researchgate.net The development of one-pot syntheses for benzoxazoles often involves the reaction of o-aminophenols with various substrates like aldehydes or carboxylic acids under different catalytic conditions. researchgate.netchemicalbook.com For example, a microwave-assisted one-pot synthesis of benzoxazoles from nitrophenols and carboxylic acids has been developed, which includes an initial reductive transfer hydrogenation followed by heterocycle formation. researchgate.net

Regioselective Synthesis and Stereocontrol in Fused Pyrrolobenzoxazole Derivatives

Regioselectivity, the control of the orientation of chemical bond formation, is critical in the synthesis of fused heterocyclic systems. For example, the synthesis of 1,5-disubstituted 1,2,3-triazole derivatives of pyrimidine (B1678525) nucleobases has been achieved in a regioselective manner using an FeCl3-catalyzed 1,3-dipolar cycloaddition. nih.gov This demonstrates the potential for using specific catalysts to control the regiochemical outcome in the synthesis of complex heterocycles. While specific examples for stereocontrol in this compound were not found, the principles of stereocontrolled synthesis, often involving chiral catalysts or auxiliaries, are applicable to such systems.

The development of regioselective radical annulation cyclization of 1,7-dienes with aldehydes has also been established for the rapid construction of N-containing polycyclic skeletons in a highly regio- and stereoselective manner. rsc.org This highlights the power of radical-based methods in achieving high levels of stereocontrol.

Advanced Spectroscopic and Structural Elucidation of 5h Pyrrolo 3,4 F Benzoxazole

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For derivatives of 5H-Pyrrolo[3,4-f]benzoxazole, HRMS provides definitive confirmation of their elemental composition. rsc.orgias.ac.in For instance, the HRMS analysis of a triazole-appended benzoxazole (B165842) derivative showed the experimental m/z value to be in close agreement with the calculated value, confirming the molecular formula. ias.ac.in This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. ipb.pt

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Proton, Carbon, and Nitrogen Environments

One-dimensional NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR, are foundational for determining the basic framework of a molecule.

¹H NMR: The ¹H NMR spectrum of pyrrole-containing benzoxazine (B1645224) monomers, which share structural similarities with the target compound, reveals characteristic signals for aromatic protons. researchgate.netresearchgate.net In related benzoxazole derivatives, aromatic protons typically appear in the range of δ 6.3–8.3 ppm, while the pyrrole (B145914) N-H proton can be observed between δ 4.5–5.0 ppm. vulcanchem.com The specific chemical shifts and coupling constants provide insights into the substitution pattern of the fused ring system. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For benzoxazole derivatives, aromatic carbon signals are typically found in the 110–160 ppm region, with carbons involved in C=O or C=N bonds appearing further downfield at 164–167 ppm. vulcanchem.com The chemical shifts of carbons in the benzoxazole and pyrrole rings are sensitive to their electronic environment, allowing for detailed structural assignment. chemicalbook.commdpi.com

¹⁵N NMR: While less common, ¹⁵N NMR can offer direct insight into the nitrogen environments within the heterocyclic rings, aiding in the differentiation of the pyrrole and oxazole (B20620) nitrogen atoms.

Below is a table summarizing typical NMR data for related benzoxazole structures.

NucleusChemical Shift Range (ppm)Notes
¹H 6.3 - 8.3Aromatic protons
4.5 - 5.0Pyrrole N-H proton
¹³C 110 - 160Aromatic carbons
164 - 167C=O / C=N carbons

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are essential for assembling the complete molecular structure by revealing correlations between different nuclei. libretexts.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of adjacent protons within the aromatic rings. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C). This is particularly useful for identifying quaternary carbons and piecing together the fused ring system by observing correlations across the fusion points. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information about the three-dimensional structure and conformation of the molecule.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes of Functional Groups

Infrared (IR) spectroscopy probes the vibrational frequencies of functional groups within a molecule. For this compound, IR spectroscopy can confirm the presence of key structural features. innovareacademics.in Characteristic absorption bands for related structures include N-H stretching vibrations around 3361 cm⁻¹, C-H stretching of the aromatic rings, and C=C stretching vibrations within the aromatic system between 1400-1600 cm⁻¹. ias.ac.innih.gov The IR spectrum provides a valuable fingerprint of the molecule, confirming the presence of the pyrrole and benzoxazole moieties. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is directly related to the extent of conjugation. The fused aromatic system of this compound is expected to exhibit distinct absorption bands in the UV-Vis region. Studies on related benzoxazole derivatives show strong absorptions in the UV-A range, with maximum absorption wavelengths (λmax) between 336 and 374 nm. scielo.brscielo.br The position and intensity of these absorption bands are indicative of the π-π* transitions within the conjugated system and can be influenced by substituents on the aromatic rings. chemrxiv.orgrsc.org

X-ray Crystallography for Solid-State Molecular Geometry and Conformation (if applicable for derivatives)

For derivatives of this compound that can be obtained as single crystals, X-ray crystallography provides the most definitive structural information. chemrxiv.org This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. itmedicalteam.plnih.gov While not always feasible, a crystal structure offers an unambiguous confirmation of the molecular geometry and conformation, serving as the ultimate benchmark for the spectroscopic data obtained in solution.

Based on a thorough review of available scientific literature, detailed computational and theoretical investigation data specifically for the compound This compound is not publicly available.

While extensive research exists on related heterocyclic systems, such as benzoxazole derivatives, pyrrolo[3,4-d]pyridazinones, and pyrrolo[2,3-b]quinoxalines, the specific quantum chemical calculations, electronic structure analyses, and molecular dynamics simulations for this compound have not been published.

Therefore, it is not possible to provide the specific data and detailed research findings for the requested outline sections, which include:

Density Functional Theory (DFT) for Optimized Geometries and Energetic Properties

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Molecular Electrostatic Potential (MEP) Mapping

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analyses

Proton Affinity and Basicity Studies

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Protein-Ligand Interactions

Generating content for this specific molecule without published data would be speculative and scientifically inaccurate. Further research and publication in peer-reviewed journals are required to address these specific computational and theoretical aspects of this compound.

Computational and Theoretical Investigations of 5h Pyrrolo 3,4 F Benzoxazole

In Silico Pharmacokinetic Profiling and Druglikeness Evaluation

The evaluation of a compound's pharmacokinetic properties and its potential as a drug candidate can be significantly accelerated through computational, or in silico, methods. These predictive models allow for an early assessment of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its adherence to established druglikeness criteria, such as Lipinski's Rule of Five. This section details the theoretical investigation into the pharmacokinetic profile and druglikeness of 5H-Pyrrolo[3,4-f]benzoxazole, based on computational predictions for a closely related isomer, 5-(1H-pyrrol-3-yl)-1,3-benzoxazole.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Absorption: The process by which a drug enters the bloodstream. Key predictors for oral absorption include a compound's solubility and permeability. The topological polar surface area (TPSA) is a commonly used descriptor to predict drug absorption. For the related isomer, 5-(1H-pyrrol-3-yl)-1,3-benzoxazole, the calculated TPSA is 41.8 Ų. nih.gov Generally, compounds with a TPSA of less than 140 Ų are predicted to have good cell permeability.

Distribution: This refers to the reversible transfer of a drug from the bloodstream to various tissues in the body. Important factors influencing distribution include plasma protein binding and the ability to cross biological membranes, such as the blood-brain barrier. The lipophilicity of a compound, often expressed as LogP, plays a crucial role in its distribution.

Metabolism: The chemical modification of a drug by the body, primarily by enzymes in the liver. In silico tools can predict the sites of metabolism on a molecule and identify which cytochrome P450 (CYP) enzymes are likely to be involved. This information is critical for anticipating potential drug-drug interactions.

Excretion: The removal of the drug and its metabolites from the body, typically via the kidneys or in the feces. Predictions of a compound's clearance rate help in determining its half-life and potential dosing frequency.

A summary of the key physicochemical properties for the related isomer, 5-(1H-pyrrol-3-yl)-1,3-benzoxazole, which are used to infer its ADME profile, is presented in the table below.

PropertyPredicted ValueReference
Molecular FormulaC11H8N2O nih.gov
Molecular Weight184.19 g/mol nih.gov
Topological Polar Surface Area41.8 Ų nih.gov
XLogP3-AA (LogP)2.2 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov
Rotatable Bond Count1 nih.gov

Note: The data presented is for the isomer 5-(1H-pyrrol-3-yl)-1,3-benzoxazole as specific computational data for this compound was not available.

Compliance with Lipinski's Rule of Five and Other Druglikeness Filters

Lipinski's Rule of Five is a guideline used to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug. nih.gov The rule states that, in general, an orally active drug has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (LogP) not greater than 5.

Based on the computed properties for the isomer 5-(1H-pyrrol-3-yl)-1,3-benzoxazole, its compliance with Lipinski's Rule of Five can be assessed.

Lipinski's Rule ParameterPredicted ValueComplianceReference
Molecular Weight184.19 g/mol Yes (< 500) nih.gov
Hydrogen Bond Donors1Yes (≤ 5) nih.gov
Hydrogen Bond Acceptors2Yes (≤ 10) nih.gov
XLogP3-AA (LogP)2.2Yes (≤ 5) nih.gov

The analysis indicates that 5-(1H-pyrrol-3-yl)-1,3-benzoxazole, a close structural isomer of this compound, fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with those of orally bioavailable drugs. The low molecular weight, moderate lipophilicity, and low counts of hydrogen bond donors and acceptors all point towards a favorable druglikeness profile.

Other druglikeness filters often consider parameters such as the number of rotatable bonds and the topological polar surface area. With only one rotatable bond and a TPSA of 41.8 Ų, the molecule also aligns with other criteria that favor good oral bioavailability. nih.gov

Structure Activity Relationship Sar Studies of Pyrrolo Fused Benzoxazole Derivatives

Impact of Substituent Variation on Biological Activity and Selectivity

The pyrrole (B145914) ring, a key component of the fused system, offers several positions for substitution that can significantly modulate biological activity. The introduction of substituents on the pyrrole nitrogen or the carbon atoms of the pyrrole ring can impact the molecule's electronics, sterics, and hydrogen bonding capacity.

For instance, in a series of pyrrolo researchgate.netnih.govbenzothiazine derivatives, which share structural similarities with pyrrolobenzoxazoles, substitutions on the pyrrole ring were found to be a prerequisite for in vitro calcium channel-blocking activity. nih.gov This highlights the critical role of the pyrrole moiety in defining the pharmacological action of the fused heterocyclic system.

In other related pyrrole-containing compounds, the nature of substituents has been shown to be crucial. For example, in a series of pyrrolo[3,4-c]pyridine derivatives, the potency was dependent on the substituent at the R2 position, with activity increasing for ethyl and propyl chains compared to a methyl group or no substituent. nih.gov However, larger substituents like phenyl or cyclopentyl led to a significant loss of potency, suggesting a defined pocket size at the biological target. nih.gov Furthermore, the presence of two chlorine atoms on a pyrrole heterocycle was found to increase hydrophobic interactions and enhance activity by creating a stronger hydrogen bond with the target enzyme. mdpi.com

The carbonyl substituents within the pyrrole ring also have a significant impact on the activity of related pyrrolopyridines, with the resulting imide structure influencing physicochemical properties such as hydrophobicity and the ability to penetrate biological membranes. nih.gov

Table 1: Effect of Pyrrole Moiety Substitutions on Biological Activity
Compound SeriesSubstituent VariationObserved Effect on Biological ActivityReference
Pyrrolo researchgate.netnih.govbenzothiazinesSubstitution at various positions on the pyrrole ringPrerequisite for in vitro calcium channel-blocking activity nih.gov
Pyrrolo[3,4-c]pyridinesEthyl and propyl chains at R2Increased potency compared to methyl or no substituent nih.gov
Pyrrolo[3,4-c]pyridinesPhenyl or cyclopentyl groups at R2Significant loss of potency nih.gov
PyrrolamidesTwo chlorine atoms on the pyrrole ringIncreased hydrophobic interactions and enhanced activity mdpi.com
PyrrolopyridinesCarbonyl substituents in the pyrrole ringSignificant impact on activity, influencing hydrophobicity nih.gov

The benzoxazole (B165842) core is another critical area for modification in SAR studies. Substitutions at various positions, particularly at the 2- and 5-positions, have been shown to be decisive for biological activity. innovareacademics.inindexcopernicus.com

Research on 2-substituted benzoxazoles has revealed that this position is crucial for determining the type of biological activity, while substitution at the 5-position often influences the intensity of that activity. innovareacademics.inindexcopernicus.com For instance, in a series of 2-(3,4-disubstituted phenyl)benzoxazole derivatives, compounds with a chlorine atom at the 5-position of the benzoxazole ring generally exhibited higher antiproliferative activity. nih.govmdpi.com This suggests that an electron-withdrawing group at this position is favorable for this specific biological endpoint.

Furthermore, the nature of the substituent at the 2-position of the benzoxazole core has a significant impact. Benzoxazoles with heterocyclic and/or aromatic C-2 substituents are generally more effective than those lacking such functionalities. researchgate.net This indicates that the substituent at the 2-position may be involved in key interactions, such as pi-stacking, with the biological target.

In the context of antimicrobial activity, a strong structure-activity relationship has been observed for benzoxazole derivatives, highlighting the critical importance of substituents at the 2- and 5-positions of the benzoxazole core. mdpi.com

Table 2: Influence of Benzoxazole Core Substitutions on Biological Activity
Compound SeriesPosition of SubstitutionSubstituentObserved Effect on Biological ActivityReference
2-(3,4-Disubstituted phenyl)benzoxazoles5-positionChlorineGenerally higher antiproliferative activity nih.govmdpi.com
General Benzoxazoles2-positionHeterocyclic/Aromatic groupsGenerally more effective researchgate.net
General Benzoxazoles2- and 5-positionsVariousCritical for antimicrobial activity mdpi.com

The electronic properties of substituents, whether they are electron-withdrawing or electron-donating, play a pivotal role in modulating the biological activity of pyrrolo-fused benzoxazole derivatives. The presence of these groups at specific positions can alter the electron density of the heterocyclic system, thereby influencing its ability to interact with biological targets through hydrogen bonds, and electrostatic or hydrophobic interactions.

Studies on various benzoxazole derivatives have consistently shown that the presence of electron-withdrawing groups can enhance biological activity. For example, the presence of electron-withdrawing groups like chlorine (Cl) and nitro (NO2) has been reported to improve the anti-proliferative activity of benzoxazole derivatives against colon cancer cells. researchgate.net Similarly, for a series of mannich bases of 5-nitro-3-substitutedpiperazinomethyl-2-benzoxazolinones, the most promising anti-inflammatory activity was observed for compounds bearing electron-withdrawing substituents such as fluorine (F) and chlorine (Cl) in the ortho/para position of the phenyl ring. innovareacademics.in

In the context of pyrimidine (B1678525) hybrids, the addition of an electron-withdrawing group like trifluoromethyl (–CF3) led to a significant improvement in the hydrogen bond strength with the target protein, resulting in a better binding affinity. researchgate.netscielo.br Conversely, electron-donating groups can also have a significant, though sometimes unpredictable, impact on activity. For instance, while one electron-donating group, p-methoxybenzoic acid, resulted in a high yield in a synthetic reaction, another, 4-dimethylaminobenzoic acid, led to a significantly lower yield, suggesting that the effect of electron-donating groups can be highly context-dependent. otterbein.edu

In the synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles, various chalcones with both electron-donating (methyl, methoxy) and electron-withdrawing (m-chloro, p-chloro) substituents yielded products in good yields, indicating that for certain reactions, a range of electronic properties can be tolerated. beilstein-journals.org

Table 3: Effect of Electronic Properties of Substituents on Biological Activity
Compound SeriesSubstituent TypeSubstituent ExamplePositionObserved EffectReference
Benzoxazole derivativesElectron-withdrawingCl, NO2-Improved anti-proliferative activity researchgate.net
5-nitro-3-substitutedpiperazinomethyl-2-benzoxazolinonesElectron-withdrawingF, Clortho/para of phenyl ringPromising anti-inflammatory activity innovareacademics.in
Pyrimidine hybridsElectron-withdrawing-CF3-Improved hydrogen bond strength and binding affinity researchgate.netscielo.br
1,3,4-Oxadiazoles (synthesis)Electron-donatingp-methoxybenzoic acid-High reaction yield otterbein.edu
1,3,4-Oxadiazoles (synthesis)Electron-donating4-dimethylaminobenzoic acid-Significantly lower reaction yield otterbein.edu

Stereochemical Aspects and Planarity of the Fused Scaffold in Biological Recognition

The pyrrole ring itself is aromatic and planar. mdpi.com When fused to the benzoxazole system, it contributes to a larger, relatively flat molecular surface. This planarity can be a key feature for biological recognition, allowing the molecule to fit into specific binding pockets or grooves of target proteins and enzymes.

Stereochemistry becomes particularly important when chiral centers are introduced into the molecule. For example, in a study of imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-one derivatives, it was found that the S-enantiomer of the tested compounds was the active form against Respiratory Syncytial Virus (RSV). nih.gov This highlights that the specific spatial orientation of substituents is crucial for effective binding to the biological target.

Furthermore, the planarity of the scaffold can be intentionally modulated through chemical synthesis to study its effect on biological activity. The slightly twisted plane observed in the crystal structure of a pyrrolo[3,4-c]carbazole derivative suggests that even minor deviations from planarity can occur and may influence biological interactions. beilstein-journals.org The ability of these fused heterocyclic systems to engage in multiple binding modes with receptors is a critical aspect of their pharmacological screening. researchgate.net

Rational Design Principles for Optimized Biological Profiles

Rational drug design, often guided by SAR data and structural biology, aims to create molecules with improved potency, selectivity, and pharmacokinetic properties. For pyrrolo-fused benzoxazole derivatives, several design principles have emerged from extensive research.

A key principle is the use of structure-based drug design, which leverages knowledge of the three-dimensional structure of the biological target to design inhibitors with enhanced binding affinity and potency. larvol.com This approach allows for the identification of key structural elements that can be modified to optimize interactions with the target.

Furthermore, the optimization of pharmacokinetic properties is a crucial aspect of rational design. This involves modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, in the development of pyrrolo-pyridone derivatives, compounds were designed to have favorable pharmacokinetics, leading to significant in vivo efficacy. larvol.com Preliminary pharmacokinetic studies of pyrroloquinoxaline derivatives have shown that these compounds can readily cross the blood-brain barrier, a desirable property for drugs targeting the central nervous system. acs.org

The hybridization of different pharmacophores is another rational design strategy. By combining the pyrrolo-fused benzoxazole core with other known active moieties, it is possible to create hybrid molecules with enhanced or novel biological activities. researchgate.net

Molecular Mechanisms and Biological Target Interactions of 5h Pyrrolo 3,4 F Benzoxazole Analogues

Nucleic Acid Interaction Mechanisms

Analogues based on the pyrrolo-benzoxazole framework have demonstrated significant interactions with nucleic acids, primarily DNA. These interactions are fundamental to their cytotoxic and potential antitumor activities. The primary mechanisms involve direct binding to the DNA duplex and the inhibition of enzymes crucial for maintaining DNA topology.

DNA Binding Studies (e.g., Minor Groove Binding, Intercalation)

Certain analogues, particularly conjugates of benzoxazole (B165842) and pyrrolo[2,1-c] nih.govresearchgate.netbenzodiazepines (PBDs), are recognized for their ability to bind to the minor groove of DNA. researchgate.netnih.gov PBDs are a class of antitumor antibiotics that exert their cytotoxic effects by forming a covalent bond with the C2-NH2 group of guanine (B1146940) residues. nih.govnih.gov This alkylation process is sequence-specific and occurs within the minor groove. nih.gov

The covalent binding of these molecules to guanine leads to a distortion of the DNA double helix. researchgate.net Molecular dynamics simulations of DNA-ligand complexes have shown that upon binding, there is a local displacement of water molecules from the spine of hydration and an uncoiling of the DNA helix flanking the binding site. researchgate.net This contrasts with a shrinking tendency in the region directly bound by the inhibitor, likely due to non-covalent interactions. researchgate.net The ability of these compounds to form adducts with DNA stabilizes the duplex, a property that correlates with their cytotoxic activity. nih.gov While intercalation is a common mode of DNA interaction for some flat, aromatic molecules, the primary mechanism identified for pyrrolo-benzoxazole type analogues is minor groove binding. researchgate.netrsc.orgdocumentsdelivered.com

Inhibition of DNA Topoisomerase Enzymes

DNA topoisomerases are essential enzymes that regulate the topology of DNA during critical cellular processes like replication and transcription. researchgate.netesisresearch.org They are validated targets for anticancer drugs. esisresearch.org Studies on a series of 2-substituted benzoxazoles have revealed their inhibitory activities against both human topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα). researchgate.net

The inhibitory activity was assessed using a relaxation assay that measures the conversion of supercoiled plasmid DNA to its relaxed form. researchgate.net From a series of 21 tested compounds, several derivatives demonstrated notable inhibition. Specifically, 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole was the most effective Topo I inhibitor, while 2-(4'-bromophenyl)-6-nitrobenzoxazole was the most potent inhibitor of Topo II. researchgate.net Interestingly, both of these compounds showed activity against both enzymes, suggesting a dual inhibitory mechanism. researchgate.net Structure-activity relationship (SAR) studies indicated that the presence of bulky substituents at the R1 position of the benzoxazole ring enhanced both Topo I and Topo II inhibition. researchgate.netesisresearch.org

Inhibition of Human DNA Topoisomerases by Benzoxazole Derivatives researchgate.net
CompoundTarget EnzymeIC₅₀ (µM)
2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole (1c)Topo I104
2-(4'-bromophenyl)-6-nitrobenzoxazole (1f)Topo IIα71
2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole (1c)Topo IIαInhibitor
2-(4'-bromophenyl)-6-nitrobenzoxazole (1f)Topo IInhibitor
2-(4'-chlorophenyl)-6-nitrobenzoxazole (1e)Topo IIαInhibitor

Enzyme Inhibition Profiles

Beyond their interaction with nucleic acids, analogues of 5H-Pyrrolo[3,4-f]benzoxazole have been investigated for their ability to inhibit specific enzymes implicated in inflammation and neurodegenerative diseases.

Cyclooxygenase (COX-2) Inhibition

Cyclooxygenase (COX) is a key enzyme in the conversion of arachidonic acid to prostaglandins (B1171923) and is a major target for anti-inflammatory drugs. nih.gov There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is inducible and plays a major role in inflammation. researchgate.net Therefore, selective inhibition of COX-2 is a desirable attribute for anti-inflammatory agents to reduce gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net

Derivatives of related heterocyclic systems, such as pyrrolo[3,4-c]pyridine-1,3(2H)-diones and pyrrolo[3,4-d]pyridazinones, have been synthesized and evaluated for their COX inhibitory activity. nih.govresearchgate.netnih.gov In vitro assays revealed that many of these compounds potently inhibit both COX-1 and COX-2. nih.govnih.gov For instance, certain Mannich bases of pyrrolo[3,4-c]pyrrole (B14788784) were found to inhibit both enzymes. nih.gov More targeted modifications, such as the incorporation of a 1,3,4-oxadiazole (B1194373) moiety into a pyrrolo[3,4-d]pyridazinone core, have led to the development of compounds with selective COX-2 inhibitory activity. researchgate.netmdpi.com Molecular docking studies suggest these inhibitors occupy the active site of COX-2 in a manner similar to the selective inhibitor Meloxicam. researchgate.netmdpi.com

COX-2 Inhibition by Pyrrolo-pyridine/pyridazine Analogues
Compound ClassActivitySelectivity
N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones nih.govPotent COX-1 and COX-2 inhibitionSimilar to Meloxicam
Pyrrolo[3,4-c]pyrrole Mannich bases nih.govInhibited both COX-1 and COX-2Non-selective to moderately selective
Pyrrolo[3,4-d]pyridazinone-based 1,3,4-oxadiazoles researchgate.netSelective COX-2 inhibitionPreferential for COX-2

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govresearchgate.net Various heterocyclic compounds, including those with benzoxazine (B1645224) and pyrrole (B145914) cores, have been explored as AChE inhibitors. nih.govnih.gov

One study investigated 3a-Acetoxy-5H-pyrrolo(1,2-a)(3,1)benzoxazin-1,5-(3aH)-dione, which demonstrated irreversible inhibition of AChE with a Ki value of 4.72 ± 2.3 µM. nih.gov Docking simulations suggested that this compound interacts with key residues in the enzyme's active site, such as Trp84, Ser200, and Tyr337. nih.gov Another series of pyrrolo-isoxazole benzoic acid derivatives also showed potent AChE inhibitory activity, with several compounds exhibiting IC50 values lower than the standard drug donepezil (B133215) (IC50 = 21.5 ± 3.2 nM). nih.gov The most active compound in this series had an IC50 of 17.5 ± 1.5 nM. nih.gov

Inhibition of Acetylcholinesterase (AChE) by Pyrrolo-Benzoxazole Analogues
CompoundInhibition ValueReference
3a-Acetoxy-5H-pyrrolo(1,2-a)(3,1)benzoxazin-1,5-(3aH)-dioneKi = 4.72 ± 2.3 µM nih.gov
Pyrrolo-isoxazole benzoic acid derivative (8ia)IC₅₀ = 17.5 ± 1.5 nM nih.gov
Donepezil (Reference)IC₅₀ = 21.5 ± 3.2 nM nih.gov

Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Inhibition

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that plays a critical role in cholesterol homeostasis by promoting the degradation of the low-density lipoprotein (LDL) receptor. nih.govnih.gov Inhibition of PCSK9 leads to increased LDL receptor recycling, enhanced LDL cholesterol uptake from the bloodstream, and consequently, lower plasma LDL levels. nih.govresearchgate.net This mechanism has made PCSK9 a major target for the development of new lipid-lowering therapies. nih.gov

Current therapeutic strategies for PCSK9 inhibition are dominated by monoclonal antibodies (e.g., alirocumab, evolocumab) and small interfering RNA (siRNA) technologies. nih.govresearchgate.netfrontiersin.org These approaches have proven highly effective in clinical trials. nih.gov While the development of small-molecule oral inhibitors is an area of active research, there is currently no specific information in the reviewed scientific literature linking this compound analogues to the direct inhibition of PCSK9. The pursuit of small-molecule inhibitors remains a distant but important goal in the field. nih.gov

Centromere-Associated Protein E (CENP-E) Inhibition (as observed in related fused systems)

Centromere-associated protein-E (CENP-E) is a mitotic kinesin that has a critical role in mitotic progression, making it an attractive target for the development of cancer therapeutics. google.com Research into inhibitors of CENP-E has explored various fused bicyclic compounds. google.com For instance, a class of inhibitors was developed based on a 4-oxo-4,5-dihydrothieno[3,4-c]pyridine-6-carboxamide scaffold, which was identified through high-throughput screening. google.com

Structure-activity relationship (SAR) studies and homology modeling were utilized to design more potent inhibitors capable of efficiently binding at the L5 site of CENP-E. google.com This rational design approach, which also incorporated electrostatic potential map analysis, led to the discovery of a new lead compound, 5-bromoimidazo[1,2-a]pyridine (B1254105) 7. google.com This compound demonstrated potent inhibition of the CENP-E enzyme with a half-maximal inhibitory concentration (IC50) of 50 nM. google.com Furthermore, it exhibited cellular activity, indicated by the accumulation of phosphorylated histone H3 in HeLa cells. google.com These findings in related fused heterocyclic systems highlight a potential mechanism of action for structurally analogous compounds. google.com

Receptor Binding and Modulation

Analogues with fused heterocyclic systems related to this compound have been shown to interact with the serotonin (B10506) 5-HT3 receptor, a ligand-gated ion channel involved in physiological functions such as emesis and gastrointestinal motility. drugbank.comyoutube.com These interactions can result in either agonistic or antagonistic activity, depending on the specific molecular structure.

A series of benzoxazole derivatives featuring a nitrogen-containing heterocyclic substituent at the 2-position were evaluated for their activity on the 5-HT3 receptor in isolated guinea pig ileum. drugbank.com These compounds were found to act as partial agonists. drugbank.com The potency of these derivatives was influenced by the substituent at the 5-position of the benzoxazole ring; specifically, 5-chloro derivatives exhibited increased potency and lower intrinsic activity. drugbank.com One such analogue, 5-chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole (6v), displayed a high binding affinity comparable to the established 5-HT3 antagonist granisetron, with an intrinsic activity measured at 12% of that of serotonin. drugbank.com

Conversely, other related fused systems demonstrate potent antagonism. Pyrrolo[2,1-c] nih.govnih.govbenzoxazine-6-carboxamides are a class of structurally novel heterocyclic compounds that act as highly potent 5-HT3 receptor antagonists. nih.gov Their activity was confirmed by observing their effect on the von Bezold-Jarisch reflex in rats. nih.gov Structure-activity studies revealed that small, lipophilic substituents (e.g., chloro and methyl) at the 8-position of the aromatic ring were crucial for maintaining high potency. nih.gov The amine portion of the molecule also played a significant role, with 1-azabicyclo[2.2.2]octan-3-amine providing the most potent activity. nih.gov Within this series, one compound was identified as being 40-fold more potent than the well-known antagonist ondansetron. nih.gov

Structural analogues of melatonin (B1676174) have been investigated to understand the binding site of its receptors, leading to the development of both agonists and antagonists. nih.gov Fused indole (B1671886) derivatives, which bear structural similarity to the pyrrolo-benzoxazole core, have been synthesized and evaluated for their binding affinity at human mt(1) and MT(2) receptor subtypes. nih.gov

In a series of 6H-isoindolo[2,1-a]indoles, the presence and nature of substituents were found to be critical in determining whether the compound acted as an agonist or an antagonist. nih.gov For example, 2-methoxyisoindolo[2,1-a]indoles showed significantly higher binding affinities than the parent (unsubstituted) isoindoles. nih.gov While the methoxy-substituted compounds largely acted as agonists, the parent compounds were found to be antagonists in functional assays. nih.gov Similarly, in a series of 5,6-dihydroindolo[2,1-a]isoquinolines, the parent compounds were antagonists, whereas their 10-methoxy derivatives acted as agonists. nih.gov However, attaching an N-cyclobutanecarbonyl group to both the parent and the 10-methoxy series resulted in compounds that were both antagonists with similar potencies, indicating that specific structural modifications can predictably confer antagonistic properties. nih.gov

Rho-associated coiled-coil-containing protein kinase (ROCK) is a serine/threonine kinase that has become an attractive therapeutic target for conditions such as hypertension and glaucoma. nih.govresearchgate.net Research has led to the development of ROCK inhibitors based on fused heterocyclic scaffolds, including benzoxazoles. nih.gov

A study focused on developing inhibitors from benzoxazole and benzimidazole (B57391) scaffolds led to the identification of novel and selective inhibitors of ROCK-II. nih.gov Through structure-activity relationship (SAR) studies and optimization of initial lead compounds, derivatives with excellent potency in both enzymatic and cell-based assays were discovered. nih.gov These benzoxazole-based inhibitors were also found to possess favorable pharmacological properties, including good microsomal stability and high oral bioavailability. nih.gov This demonstrates that the benzoxazole core, a key component of the this compound structure, can serve as an effective scaffold for potent Rho-kinase inhibition. nih.gov

Protein-Ligand Interaction Studies via Molecular Docking

Molecular docking studies have been instrumental in understanding the binding interactions between benzoxazole-based analogues and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis and a significant target in cancer therapy. nih.govnih.gov These in silico studies help to rationalize the observed inhibitory activities and guide the design of more potent compounds. nih.gov

Docking simulations of newly synthesized benzoxazole derivatives into the ATP binding site of VEGFR-2 (PDB ID: 4ASD) have shown that their binding pattern is often similar to that of the co-crystallized ligand, sorafenib (B1663141). nih.gov The validity of the docking protocol is typically confirmed by redocking the original ligand, with a low root-mean-square deviation (RMSD) value indicating a reliable method. nih.gov

These studies reveal key interactions that stabilize the ligand-receptor complex. For example, the benzoxazole core and associated moieties can form hydrogen bonds with crucial amino acid residues in the kinase's hinge region, such as Cys919 and Asp1046. Hydrophobic interactions with residues like Val848, Ala866, Val916, and Leu1035 also contribute significantly to the binding affinity. nih.gov

Several research efforts have designed and synthesized benzoxazole-based compounds as VEGFR-2 inhibitors. nih.govresearchgate.net The biological evaluation of these compounds often shows a strong correlation with the predictions from molecular docking. For instance, compound 8d from one study, which emerged as a highly potent inhibitor (IC50 = 0.0554 μM), showed a binding pattern analogous to sorafenib in docking simulations. nih.govresearchgate.net Similarly, compounds 5e and 5c from another series were found to be potent VEGFR-2 inhibitors with IC50 values of 0.07 µM and 0.08 µM, respectively, outperforming sorafenib (IC50 = 0.1 µM). nih.gov

Inhibitory Activity of Selected Benzoxazole Analogues against VEGFR-2
CompoundVEGFR-2 IC50 (µM)Reference CompoundReference IC50 (µM)Source
8d0.0554Sorafenib0.0782 researchgate.net
8a0.0579Sorafenib0.0782 researchgate.net
8e0.0741Sorafenib0.0782 researchgate.net
5e0.07 ± 0.01Sorafenib0.1 ± 0.02 nih.gov
5c0.08 ± 0.01Sorafenib0.1 ± 0.02 nih.gov
5f0.10 ± 0.02Sorafenib0.1 ± 0.02 nih.gov

Poly(ADP-ribose) Polymerase 2 (PARP-2) Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes such as DNA repair and the control of cell death. nih.gov Particularly, the inhibition of PARP-2 has emerged as a promising strategy in cancer therapy. nih.gov In this context, certain benzoxazole derivatives have been designed and evaluated for their potential as PARP-2 inhibitors.

A study focused on developing new hybrids of benzoxazole identified several compounds with potent anti-breast cancer activity. nih.gov The most effective of these compounds were further tested for their in vitro PARP-2 enzyme inhibition. nih.gov Notably, compounds designated as 12 and 27 proved to be the most active PARP-2 inhibitors, exhibiting IC₅₀ values of 0.07 µM and 0.057 µM, respectively. nih.gov Other analogues, such as compounds 14 and 25 , also displayed significant PARP-2 inhibitory activity with IC₅₀ values of 0.084 µM and 0.074 µM. nih.gov The inhibitory activities of these and other related compounds are summarized in the table below.

CompoundPARP-2 Inhibition IC₅₀ (µM)
12 0.07
27 0.057
14 0.084
25 0.074
13 0.106
11 0.19
22 0.267
26 0.292
21 0.406

This table presents the in vitro PARP-2 enzyme inhibition data for a series of benzoxazole derivatives. nih.gov

The research highlighted that slight chemical modifications, such as the presence of an oxygen atom in compound 12 compared to compound 11 , could significantly influence the inhibitory activity against PARP-2. nih.gov

Tubulin Polymerization Inhibition (as observed in related benzoxazole derivatives)

Tubulin, a critical component of the cellular cytoskeleton, plays a vital role in cell division, making it a key target for anticancer drug development. researchgate.net The inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. researchgate.netmdpi.com While direct studies on this compound are limited, research on structurally related benzoxazole and benzimidazole derivatives provides significant insights into this mechanism.

For instance, a new class of benzimidazole derivatives has been designed as tubulin polymerization inhibitors. nih.gov In this series, compound 7n demonstrated potent inhibition of tubulin polymerization with an IC₅₀ value of 5.05±0.13 μM. nih.gov These compounds were found to induce apoptosis and cause a decline in the mitochondrial transmembrane potential in SK-Mel-28 cell lines. nih.gov

Furthermore, molecular hybrids targeting tubulin polymerization have been reviewed, showcasing the effectiveness of various heterocyclic scaffolds. mdpi.com For example, conjugates of 1,2,4-triazole (B32235) with a 2-phenylbenzothiazole (B1203474) moiety have shown significant inhibition of tubulin assembly, with IC₅₀ values as low as 1.00 µM. mdpi.com These compounds were also found to bind to the colchicine (B1669291) site of beta (β) tubulin, induce cell cycle arrest in the G2/M phase, and activate caspase 3 to induce apoptosis. mdpi.com

The inhibitory action on tubulin polymerization is a mechanism shared by several established anticancer agents and highlights a key area of investigation for novel benzoxazole-related compounds. researchgate.net

Cellular and Molecular Responses (in vitro studies)

The interaction of this compound analogues with their biological targets elicits a range of cellular and molecular responses. In vitro studies using various cell lines have been instrumental in elucidating these effects, particularly their antiproliferative, apoptotic, and antimicrobial activities.

Antiproliferative Activity against Diverse Cancer Cell Lines

A significant body of research has demonstrated the potent antiproliferative effects of benzoxazole-related structures against a variety of human cancer cell lines.

A study on a small library of 7-substituted 5H-pyrrolo[1,2-a] researchgate.netnih.govbenzoxazin-5-one derivatives revealed a dose-dependent reduction in cell viability. nih.gov Specifically, the compound 7-([1,1'-biphenyl]-4-yl)-5H-benzo[d]pyrrolo[2,1-b] researchgate.netnih.govoxazin-5-one showed a promising antiproliferative effect. nih.gov

Similarly, novel pyrrolo[1,2-a]quinoxaline (B1220188) derivatives were synthesized and tested for their ability to inhibit the proliferation of human leukemic cell lines (K562, U937, and HL60) and the breast cancer cell line MCF7. nih.gov The biological evaluation of these compounds demonstrated significant antiproliferative activity. nih.gov

Furthermore, benzoxazole clubbed 2-pyrrolidinones have been identified as potential anticancer agents. nih.gov Compounds 19 (NSC: 778839) and 20 (NSC: 778842) from this series were found to exhibit good anticancer activity against the SNB-75 cell line of CNS cancer, showing 35.49% and 31.88% growth inhibition, respectively. nih.gov

Induction of Apoptosis in Cellular Models

Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis, and its induction in cancer cells is a key goal of chemotherapy. Several analogues of this compound have been shown to be potent inducers of apoptosis.

A series of novel pyrrole-tethered bisbenzoxazole (PTB) derivatives were designed as potential apoptosis-inducing agents for the MCF-7 human breast cancer cell line. nih.gov Compounds B8 , B14 , and B18 from this series demonstrated remarkable cytotoxicity against MCF-7 cells, with IC₅₀ values approximately 8-fold lower than the reference therapeutic agent, tamoxifen. nih.gov Further investigation revealed that these compounds effectively induced early-stage apoptosis and arrested the cell cycle at the G1 phase in cancer cells. nih.gov Gene expression analysis confirmed the selective activation of the caspase-9-mediated apoptotic pathway in MCF-7 cells. nih.gov

In another study, novel benzoxazole-substituted thiazolyl-pyrazole derivatives were evaluated for their biological activities. nih.gov Compounds BP-2 and BP-6 significantly inhibited cell proliferation in a time- and dose-dependent manner and induced apoptosis, as evidenced by increased levels of Cleaved Caspase-3 and distinct apoptotic morphological changes. nih.gov The most potent compound, BP-6 , exhibited strong binding affinities to both β-tubulin and Caspase-3, suggesting a dual-targeted mechanism for its pro-apoptotic activity. nih.gov

Antimicrobial Efficacy Against Gram-Positive and Gram-Negative Bacteria, and Fungal Species

In addition to their anticancer properties, various pyrrolo-benzoxazole analogues and related heterocyclic compounds have demonstrated significant antimicrobial activity.

A series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts were synthesized and screened for their in vitro antimicrobial activity. nih.govnih.gov Of the 18 newly synthesized compounds, 15 showed both antibacterial and antifungal activity. nih.govnih.gov Notably, compound 6c , 3-(3,4-dichlorohenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride, possessed a broad spectrum of activity against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Cryptococcus neoformans. nih.govnih.gov

The table below summarizes the minimum inhibitory concentration (MIC) values for some of the active 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts.

CompoundS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)K. pneumoniae ATCC 700603 MIC (µg/mL)A. baumannii ATCC 19606 MIC (µg/mL)C. neoformans ATCC 208821 MIC (µg/mL)
6c 4816164

This table presents the Minimum Inhibitory Concentration (MIC) values of a selected 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salt against various microbial strains. nih.govnih.gov

Furthermore, a study on 5-chloro-1,3-benzoxazol-2(3H)-one derivatives also revealed significant antibacterial and antifungal properties. nih.govnih.gov Compounds P4A and P4B showed good activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.gov Specifically, compounds P4A , P4B , and P6A were effective against Staphylococcus aureus and Escherichia coli, while compound P2B demonstrated good antifungal activity against Candida albicans. nih.govnih.gov

Applications in Advanced Materials and Chemical Probes

Development of Fluorescent Probes

The inherent fluorescence of the benzoxazole (B165842) core is a key feature exploited in the development of sensitive and selective fluorescent probes. By modifying the pyrrole (B145914) or benzoxazole components of the parent structure, researchers can fine-tune the photophysical properties to create sensors that respond to specific analytes or environmental changes.

Benzoxazole derivatives have emerged as sensitive and potentially safer alternatives to commonly used mutagenic DNA probes. periodikos.com.brperiodikos.com.br Their photoluminescent properties and ability to interact with nucleic acids make them attractive for biological research. periodikos.com.br The interaction of benzoxazole-based compounds with DNA often leads to a significant increase in fluorescence emission intensity, which is a desirable characteristic for a "light-up" probe. periodikos.com.br

Studies on various benzoxazole and the related naphthoxazole derivatives show that they can bind to DNA, with intercalation being a common mode of interaction, especially as DNA concentration increases. periodikos.com.br This binding event restricts the molecule's rotational freedom, leading to enhanced fluorescence. While direct studies on 5H-Pyrrolo[3,4-f]benzoxazole as a DNA probe are limited, research on related structures like benzoxazole-pyrrolo[2,1-c] rsc.orgnih.govbenzodiazepine conjugates has demonstrated their DNA binding capabilities, suggesting the potential of the pyrrolo-benzoxazole framework for these applications. innovareacademics.in The development of these molecules as fluorescent DNA probes is an active area of research, aiming to create tools for visualizing nucleic acid structures and functions within biological systems. periodikos.com.brperiodikos.com.br

The pyrrole-NH group and the nitrogen atom in the benzoxazole ring can act as binding sites for various ions. This has led to the development of chemosensors for both cations and anions based on related structural motifs.

Zinc(II) Detection: Certain benzoxazole derivatives have been specifically designed as fluorescent sensors for zinc cations (Zn²⁺). For instance, a benzothiazole (B30560) analogue of a trifluoro-substituted hydroxyphenyl-benzoxazole was found to be a suitable probe for sensing Zn²⁺. nih.gov The design of such sensors often involves creating a specific binding pocket for the target ion, where the coordination event triggers a change in the molecule's fluorescence.

Fluoride (B91410) Anion Detection: The pyrrole-NH moiety is a well-known hydrogen bond donor and can be deprotonated by highly basic anions like fluoride (F⁻). d-nb.info This interaction forms the basis for numerous fluoride chemosensors. Upon addition of F⁻, these sensors exhibit noticeable changes in their absorption and fluorescence spectra. d-nb.info For example, a receptor containing a pyrrole NH and an amide group showed remarkable quenching and a red shift in its fluorescence emission in the presence of fluoride, with high selectivity over other anions like Cl⁻, Br⁻, and I⁻. d-nb.info The sensing mechanism is often confirmed to be the deprotonation of the pyrrole-NH proton by the fluoride ion. d-nb.info Benzoxazole-based probes have also demonstrated the ability to detect fluoride ions, sometimes with a color change visible to the naked eye. researchgate.net

Table 1: Examples of Benzoxazole/Pyrrole-Based Chemosensors for Ion Detection
Core StructureTarget IonSensing MechanismObserved ChangeDetection LimitReference
2-(pentafluorophenyl)benzothiazole derivativeZinc (II)CoordinationFluorescence enhancementNot Specified nih.gov
Pyrrole–isoxazole carboxamideFluoride (F⁻)Deprotonation of pyrrole-NHFluorescence quenching and red-shiftNot Specified d-nb.info
Indole-based Schiff baseFluoride (F⁻)Hydrogen bonding (O-H∙∙∙F)Turn-on fluorescence enhancement3.2 nM spectroscopyonline.com
1,8-naphthalimide derivativesFluoride (F⁻)Deprotonation of hydrazoneColorimetric and fluorescence quenchingNot Specified zstu.edu.cn

Derivatives of benzoxazole have been successfully engineered to act as fluorescent pH sensors. These probes are valuable for monitoring pH changes in various environments, including within living cells. rsc.org The mechanism often involves a structural change in the molecule that is triggered by protonation or deprotonation, leading to a significant alteration in its photophysical properties.

For example, fluorescent probes have been developed using spirolactam ring structures, which can exist in a closed, non-fluorescent form or an open, highly fluorescent form. rsc.org The equilibrium between these two states is pH-dependent. Under acidic conditions, the spirolactam ring opens, "turning on" the fluorescence, while under neutral or basic conditions, the ring remains closed. rsc.org Probes based on this design exhibit high sensitivity to pH changes and can be used to visualize pH fluctuations in biological systems. rsc.org Similarly, certain trifluoro-substituted hydroxyphenyl-benzoxazoles are sensitive to pH changes between pH 7 and 8, resulting in a large fluorescence enhancement under basic conditions due to the deprotonation of the acidic fluorophenol moiety. nih.gov

Table 2: Characteristics of Benzoxazole-Based pH-Sensitive Probes
Probe TypeMechanismEffective pH RangeKey FeatureReference
Coumarin-hybridized dyes with spirolactampH-dependent spirolactam ring openingSensitive to acidic pHAvoids imaging blind spots at neutral/basic pH rsc.org
Rhodamine 6G-based libraryTunable pKa via chemical modificationTunable across various acidic rangesHighly photostable and water-soluble rsc.org
2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazoleDeprotonation of fluorophenolpH 7-8Large fluorescence enhancement in basic conditions nih.gov
4-hydroxystyrylbenzoxazoleDeprotonationSensitive to deprotonation100 nm redshift upon deprotonation diva-portal.org

Exploration of Optoelectronic Properties in Functional Materials

The pyrrolo-benzoxazole scaffold is a component of interest in the design of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of these materials can be systematically tuned by chemical modification. rsc.org

A significant area of research involves incorporating benzoxazole units into donor-acceptor type molecules, such as those based on a diketopyrrolopyrrole (DPP) core. nih.govresearchgate.net DPPs are known for their strong absorption in the visible spectrum and excellent charge transport properties. Attaching benzoxazole moieties to the DPP core can modify the electronic structure and photophysical behavior of the resulting material. nih.govresearchgate.netchemrxiv.org For example, studies on centrosymmetric DPPs with 2-(2′-methoxyphenyl)benzoxazolo-thiophene scaffolds showed that their emission was significantly red-shifted (bathochromically shifted) to around 650 nm compared to simpler DPPs. nih.govresearchgate.net This tuning of absorption and emission wavelengths is crucial for optimizing materials for specific applications. nih.gov Theoretical calculations often show that in such donor-acceptor molecules, the excited state is localized on the DPP core without significant charge-transfer character. nih.govresearchgate.net The introduction of the benzoxazole group influences the energy levels and photostability of the molecule, which are critical parameters for device performance. researchgate.netchemrxiv.org

Table 3: Photophysical Properties of Benzoxazole-Functionalized Diketopyrrolopyrroles (DPPs)
CompoundSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (Φfl)Reference
DPP with para-benzoxazole derivative (13)DCM610-620~650Decreased vs parent DPP nih.gov
DPP with meta-benzoxazole derivative (15)DCM610-620~650Decreased vs parent DPP nih.gov
Thiophene-linked DPP with benzoxazole (R-BOX)ChloroformNot specified625-850 nm region0.52 chemrxiv.org

Biological Imaging Applications in Cellular Systems

The fluorescence properties of benzoxazole derivatives make them highly suitable for biological imaging applications. These probes allow for the visualization of cellular structures and dynamic processes within living cells with high spatial and temporal resolution. rsc.org

As discussed, pH-sensitive probes based on benzoxazole can be used to monitor pH changes in real-time within live cells, which is crucial for studying cellular functions in organelles like lysosomes and endosomes. rsc.orgrsc.org Similarly, chemosensors for ions like zinc can be applied to map the distribution and concentration of these important metal ions in cellular compartments. innovareacademics.innih.gov

Furthermore, benzoxazole derivatives have been developed as imaging agents for specific biological targets. For example, some derivatives have been labeled with carbon-11 (B1219553) for use as positron emission tomography (PET) imaging agents to visualize specific receptors in the brain. innovareacademics.inresearchgate.net More recently, indole-based chemosensors have been successfully used for fluorescence imaging of fluoride ions within living Hela cells, demonstrating the potential of such probes in investigating biological processes at the cellular level. spectroscopyonline.com Boron-benzoxazole complexes are also being explored for their potential in bioimaging applications. nih.gov These applications highlight the versatility of the benzoxazole scaffold in creating sophisticated tools for modern cell biology.

Future Research Directions and Unexplored Avenues

Design and Synthesis of Highly Complex and Diverse 5H-Pyrrolo[3,4-f]benzoxazole Architectures

The foundation of exploring the potential of the this compound system lies in the development of robust and flexible synthetic methodologies. Future efforts should focus on creating libraries of derivatives with diverse and complex substitution patterns to enable thorough investigation of their properties.

Key synthetic avenues to explore include:

Multi-component Reactions: Designing one-pot, multi-component reactions would provide an efficient and atom-economical route to rapidly assemble polysubstituted pyrrolo[3,4-f]benzoxazole cores from simple, readily available starting materials.

Late-Stage Functionalization: Developing C-H activation and cross-coupling strategies tailored for the pyrrolo[3,4-f]benzoxazole scaffold will be crucial. This would allow for the modification of a common core intermediate at various positions, facilitating the rapid generation of analogues for structure-activity relationship (SAR) studies.

Domino and Cascade Reactions: The synthesis of complex heterocyclic systems can be streamlined through domino or cascade reactions. epfl.ch Research into designing reaction sequences where multiple bonds are formed in a single operation, starting from functionalized benzoxazoles or pyrroles, could yield highly complex and stereochemically rich architectures.

Novel Annulation Strategies: Exploration of new cyclization and annulation strategies to construct the fused pyrrole (B145914) ring onto a pre-functionalized benzoxazole (B165842) precursor, or vice-versa, is essential for expanding the accessible chemical space.

These advanced synthetic approaches will be instrumental in building a diverse library of compounds, which is a prerequisite for uncovering the full potential of this heterocyclic system.

In-Depth Elucidation of Novel Biological Targets and Mechanisms of Action for Specific Derivatives

The benzoxazole nucleus is a well-established pharmacophore present in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.netacs.org The fusion of a pyrrole ring in the this compound system introduces unique electronic and steric properties that could lead to novel interactions with biological macromolecules. A primary future objective is to identify and validate the biological targets of these new derivatives.

Potential research directions include:

Broad-Spectrum Phenotypic Screening: Initial screening of a diverse library of this compound derivatives against a wide panel of cancer cell lines, pathogenic microbes (bacteria and fungi), and viral assays can identify initial hit compounds. researchgate.netnih.gov

Target Identification and Validation: For active compounds, employing modern chemical biology techniques such as affinity chromatography, activity-based protein profiling (ABPP), and thermal shift assays will be critical for identifying specific protein targets.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays are needed to elucidate the precise mechanism of action. For instance, if a derivative shows anticancer activity, investigations should clarify if it induces apoptosis, inhibits specific cell cycle phases, or targets key signaling pathways like those involving kinases (e.g., VEGFR-2). nih.gov

The table below outlines potential biological targets for future investigation, based on the known activities of related heterocyclic scaffolds.

Potential Target ClassSpecific ExamplesRationale Based on Analogous Scaffolds
Protein Kinases VEGFR-2, Src, ZAP-70Benzoxazole derivatives are known potent VEGFR-2 inhibitors. nih.govplu.mx
DNA Modifying Enzymes Topoisomerase I, DNA GyraseSubstituted benzimidazoles and benzoxazoles have shown inhibitory activity against these targets. esisresearch.org
Inflammatory Enzymes Cyclooxygenase-2 (COX-2)The 2-aryl-benzoxazole scaffold is a known selective COX-2 inhibitor. acs.org
Microbial Enzymes Inosine Monophosphate Dehydrogenase (IMPDH)Benzoxazole amides are potent inhibitors of parasitic IMPDH. nih.gov

Advanced Rational Design of Selectivity and Potency through Integrated SAR and Computational Approaches

Following the identification of initial hit compounds, a systematic approach combining traditional medicinal chemistry with computational methods will be essential for optimizing potency and selectivity. The rigid nature of the this compound core makes it an excellent candidate for structure-based drug design.

Key strategies include:

Comprehensive SAR Studies: Synthesizing systematic modifications of the lead compounds to probe the effect of substituents at each available position on the fused ring system. This will help in building a clear understanding of the electronic, steric, and hydrophobic requirements for optimal activity. mdpi.comnih.govnih.gov

Bioisosteric Replacement: Replacing key functional groups with bioisosteres to improve pharmacokinetic properties, reduce off-target effects, and enhance target engagement.

Fragment-Based and Structure-Based Design: If the crystal structure of a biological target in complex with a derivative is obtained, structure-based design can guide the rational modification of the scaffold to enhance binding affinity and selectivity.

The following table presents a hypothetical SAR exploration for a lead this compound compound.

Position of SubstitutionType of SubstituentHypothetical Impact on ActivityRationale
Pyrrole N-H Alkyl, Aryl, AcylModulate solubility and H-bonding capacityN-substitution can alter pharmacokinetic properties and introduce new interaction points.
Benzoxazole C2 (Hetero)aryl groupsPotentially crucial for target bindingThe C2-aryl substituent is a key pharmacophoric element in many bioactive benzoxazoles. acs.org
Benzene (B151609) Ring Electron-donating/-withdrawing groupsFine-tune electronic properties and target interactionsSubstituents on the benzene ring significantly impact the activity of benzoxazole kinase inhibitors. nih.gov

Expansion of Applications into Emerging Fields of Materials Science and Bioimaging Technologies

Beyond medicinal chemistry, the unique photophysical properties inherent in rigid, conjugated heterocyclic systems suggest that this compound derivatives could find applications in materials science and as bioimaging probes.

Unexplored avenues in this area include:

Organic Electronics: Structurally related compounds, such as polymers based on pyrrolo[3,4-f]benzotriazole-dione, have been successfully used as donor materials in organic solar cells, achieving high power conversion efficiencies. rsc.org This strongly suggests that polymers incorporating the this compound unit could be promising candidates for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Fluorescent Probes and Sensors: Benzoxazole derivatives are known to exhibit fluorescence and have been developed as fluorescent probes for sensing pH and metal cations like Mg²⁺ and Zn²⁺. nih.gov The extended conjugation of the this compound system could lead to probes with tunable emission wavelengths, larger Stokes shifts, and enhanced quantum yields, making them suitable for bioimaging applications, such as staining specific organelles or monitoring biological processes. sci-hub.se

Further Computational Modeling for Predictive Compound Design and Mechanistic Insights

Computational chemistry offers powerful tools to accelerate the discovery and optimization process, providing insights that are often difficult to obtain through experimental methods alone. For the this compound system, computational modeling will be invaluable.

Future research should leverage:

Molecular Docking: To predict the binding modes of novel derivatives within the active sites of identified biological targets, helping to rationalize SAR data and guide the design of more potent analogues. plu.mxnih.gov

Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate the structural features of the compounds with their biological activity. 3D-QSAR models can provide detailed insights into the favorable and unfavorable steric and electrostatic interactions. acs.org

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-receptor complexes, assess the stability of binding poses predicted by docking, and calculate binding free energies.

Quantum Mechanics (QM) Calculations: To understand the electronic structure and reactivity of the scaffold and to predict the photophysical properties (absorption and emission spectra) of derivatives designed for materials science or bioimaging applications. nih.gov

By systematically pursuing these research avenues, the scientific community can unlock the full potential of the novel this compound scaffold, paving the way for new discoveries in medicine, bioimaging, and materials science.

Q & A

Q. What are the common synthetic routes for 5H-Pyrrolo[3,4-f]benzoxazole derivatives?

  • Methodological Answer : Synthesis often involves multi-step reactions with amines or heterocyclic coupling. For example, 7-substituted derivatives can be prepared by reacting intermediates with aliphatic/aromatic amines (e.g., hydroxylamine hydrochloride or ethanolamine) in ethanol under reflux, as demonstrated in Scheme 2 of . Advanced functionalization may employ electrochemical phosphorylation using silver catalysts and dialkyl-H-phosphonates under mild conditions ( ). Three-component coupling strategies using Lewis acids (e.g., TBSOTf) and excess reagents (e.g., TMS–NEt₂) can achieve C–H aminoalkylation of azoles with yields up to 66% ( ).

Q. How is the crystal structure of this compound derivatives characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, a related tetraoxo-pyrrolo-isoindole derivative was analyzed using a Bruker SMART CCD diffractometer at 296 K, yielding an R-factor of 0.047 and wR-factor of 0.133. Hydrogen bonding networks and solvent interactions (e.g., N,N-dimethylformamide disolvate) were resolved using SHELXS97/SHELXL97 software (). Pre-experimental purification (e.g., column chromatography) and solvent selection are critical for obtaining diffraction-quality crystals.

Q. What protocols are used for initial biological screening of benzoxazole derivatives?

  • Methodological Answer : Antimicrobial activity is assessed via minimum inhibitory concentration (MIC) assays. For example, benzoxazole derivatives are tested against Gram-positive/negative bacteria and fungi using broth microdilution, with MIC values compared to reference drugs like ampicillin ( ). Anticancer screening involves cell viability assays (e.g., MTT) against human cancer lines (e.g., breast, lung), with structural variations (e.g., substituents at position 2 or 5) correlated to potency ( ).

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound derivatives?

  • Methodological Answer : Systematic variation of stoichiometry, solvent, and catalysts is key. In three-component coupling, excess TBSOTf (2.5 eq.) and TMS–NEt₂ (2.0 eq.) with 1.5 eq. benzoxazole maximizes yields to 66% ( ). Solvent polarity (e.g., ethanol vs. DMF) and temperature (reflux vs. room temperature) should be tailored to reaction mechanisms. Real-time monitoring via UPLC or NMR aids in identifying intermediates and adjusting conditions dynamically.

Q. What computational tools assist in mechanistic studies of benzoxazole functionalization?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict reaction pathways and transition states. For example, DFT-guided studies of C–H aminoalkylation revealed that proton transfer from TBSOTf to benzoxazole activates the substrate, enabling nucleophilic attack by TMS–NEt₂ ( ). Molecular docking can also model interactions between benzoxazole derivatives and biological targets (e.g., enzymes in ).

Q. How can discrepancies in biological activity data for benzoxazole derivatives be resolved?

  • Methodological Answer : Contradictions often arise from structural heterogeneity (e.g., substituent positioning) or assay variability. For antimicrobial studies, standardizing inoculum size (e.g., 1–5 × 10⁵ CFU/mL) and using control drugs (e.g., fluconazole for fungi) improve reproducibility ( ). For anticancer data, orthogonal assays (e.g., flow cytometry for apoptosis) and structural validation (e.g., SC-XRD or HRMS) confirm bioactivity-structure relationships ( ).

Q. What strategies enable multifunctional applications of benzoxazole derivatives (e.g., optoelectronics)?

  • Methodological Answer : Derivatives like 1,4-bis(benzo[d]oxazol-2-yl)naphthalene (BBON) are engineered for elastic luminescence under pressure. Crystal engineering via π-π stacking and hydrogen bonding ( ) enhances optoelectronic properties. For pharmacological dual-targeting, hybrid molecules (e.g., benzoxazole-pyrimidine conjugates) are synthesized using regioselective coupling ( ).

Data Analysis and Validation

Q. How are spectroscopic and spectrometric data validated for novel derivatives?

  • Methodological Answer : High-Resolution Mass Spectrometry (HRMS) confirms molecular formulas. For instance, a derivative with C₁₈H₁₇NO₃ showed an experimental [M+H]+ peak at 295.3, matching the calculated value (Δ < 0.05 Da) ( ). IR spectroscopy identifies functional groups (e.g., OH stretches in ), while ¹H/¹³C NMR assignments cross-validate substituent positions.

Q. What are best practices for reporting crystallographic data?

  • Methodological Answer : Follow CIF guidelines: report R-factors, completeness (>95%), and redundancy. For example, details C–C bond precision (0.004 Å) and solvent inclusion. Use software like PLATON for symmetry checks and Mercury for visualization. Deposit data in repositories (e.g., CCDC) for peer validation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.